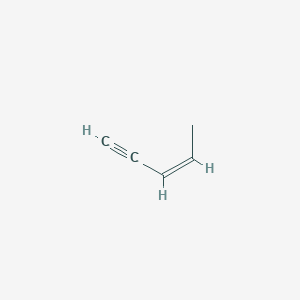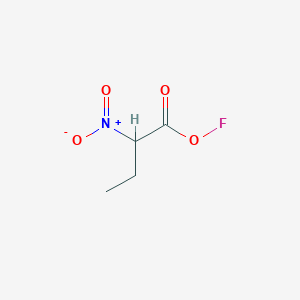
Hypofluorous acid 2-nitrobutyryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypofluorous acid 2-nitrobutyryl ester (HOF-2NBE) is a highly reactive and unstable compound that has gained attention in recent years due to its potential applications in chemical synthesis and biological research. It is a derivative of hypofluorous acid, which is a strong oxidizing agent that can react with a wide range of organic and inorganic compounds. HOF-2NBE is synthesized through a complex and multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of Hypofluorous acid 2-nitrobutyryl ester is complex and not fully understood. It is known to react with a wide range of organic and inorganic compounds, including proteins, nucleic acids, and carbohydrates. The reaction involves the transfer of an oxygen atom from Hypofluorous acid 2-nitrobutyryl ester to the target molecule, resulting in the formation of an oxidized product. The selectivity of the reaction is thought to be influenced by the structure and electronic properties of the target molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Hypofluorous acid 2-nitrobutyryl ester are not well understood. It is known to be a highly reactive compound that can cause oxidative damage to proteins and other biomolecules. However, the specific effects on cellular function and metabolism are not well characterized.
Vorteile Und Einschränkungen Für Laborexperimente
Hypofluorous acid 2-nitrobutyryl ester has several advantages as a chemical reagent and research tool. It is a highly reactive and selective oxidizing agent that can be used in a wide range of organic synthesis and biological research applications. However, it is also a highly unstable and reactive compound that requires careful handling and storage. It is also difficult to obtain in pure form, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Hypofluorous acid 2-nitrobutyryl ester. One area of interest is the development of new synthetic methods for Hypofluorous acid 2-nitrobutyryl ester and related compounds. This could involve the use of new reagents and catalysts, as well as optimization of reaction conditions and purification methods. Another area of interest is the development of new applications for Hypofluorous acid 2-nitrobutyryl ester in organic synthesis and biological research. This could involve the use of Hypofluorous acid 2-nitrobutyryl ester in new types of reactions or the development of new tools for studying protein structure and function. Finally, there is a need for further research on the biochemical and physiological effects of Hypofluorous acid 2-nitrobutyryl ester. This could involve studies on the effects of Hypofluorous acid 2-nitrobutyryl ester on cellular function and metabolism, as well as the development of new methods for detecting and quantifying Hypofluorous acid 2-nitrobutyryl ester in biological samples.
Synthesemethoden
The synthesis of Hypofluorous acid 2-nitrobutyryl ester is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-nitrobutyric acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with hypofluorous acid to form the Hypofluorous acid 2-nitrobutyryl ester ester. The synthesis process is complex and requires careful control of reaction conditions and purification steps to obtain a pure and stable product.
Wissenschaftliche Forschungsanwendungen
Hypofluorous acid 2-nitrobutyryl ester has a wide range of potential applications in chemical synthesis and biological research. It is a highly reactive compound that can be used as an oxidizing agent in organic synthesis reactions. It can also be used to introduce nitro groups into organic molecules, which can be useful in the development of new drugs and materials. In biological research, Hypofluorous acid 2-nitrobutyryl ester has been used as a tool to study protein oxidation and modification. It has been shown to selectively oxidize certain amino acid residues in proteins, which can provide insights into protein structure and function.
Eigenschaften
CAS-Nummer |
125973-30-0 |
|---|---|
Produktname |
Hypofluorous acid 2-nitrobutyryl ester |
Molekularformel |
C4H6FNO4 |
Molekulargewicht |
151.09 g/mol |
IUPAC-Name |
fluoro 2-nitrobutanoate |
InChI |
InChI=1S/C4H6FNO4/c1-2-3(6(8)9)4(7)10-5/h3H,2H2,1H3 |
InChI-Schlüssel |
HFOFNKLGTWPQJN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OF)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C(=O)OF)[N+](=O)[O-] |
Synonyme |
Butanoic acid, 2-nitro-, anhydride with hypofluorous acid (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

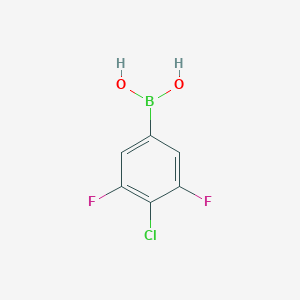


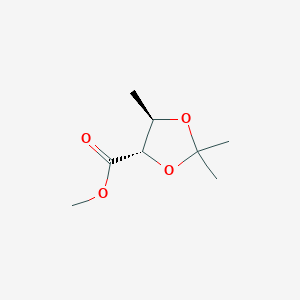
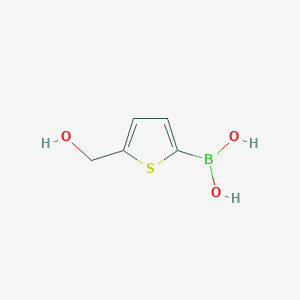
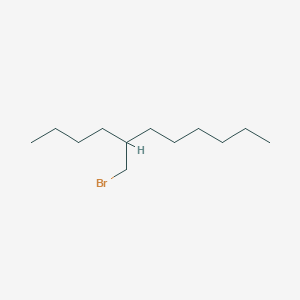



![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
